Cas no 99199-90-3 (6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers))

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (mixture of diastereomers) is a fluorinated benzopyran derivative featuring an epoxide (oxirane) functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the construction of complex heterocyclic frameworks. The presence of both the fluoro substituent and the reactive oxirane ring enables selective modifications, making it valuable for medicinal chemistry and drug discovery applications. The diastereomeric mixture provides opportunities for exploring stereochemical diversity in downstream reactions. Its structural features may also contribute to studies in enzyme inhibition or as a precursor for bioactive molecules. Proper handling is required due to the reactivity of the epoxide moiety.
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) structure
99199-90-3 structure
Product Name:6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers)
CAS No:99199-90-3
MF:C11H11FO2
MW:194.202246904373
CID:62042
PubChem ID:11658439
Update Time:2025-11-02

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
    • 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
    • 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
    • 6-Fluoro-2-oxiranyl-3, 4-Dihydro-2H-1-Benzopyran
    • 6-fluoro-2-oxiranyl-1-benzopyran
    • 6-fluoro-2-(2-oxiranyl)-3,4-dihydro-2H-1-benzopyran
    • FT-0778639
    • N-Nitro-1,2,3,4-tetradehydro Argatroban-d8
    • GVZDIJGBXSDSEP-UHFFFAOYSA-N
    • 197706-51-7
    • 197706-50-6
    • (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
    • FT-0654423
    • (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
    • D87510
    • EC 606-373-1
    • NS00002314
    • Q-200005
    • BCP14120
    • 6-fluoranyl-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
    • (2R)-rel-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
    • (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane
    • MFCD32196859
    • FT-0668676
    • Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
    • A845980
    • 129050-23-3
    • (2R)-6-Fluoro-2-(oxiran-2-yl)chroman
    • DTXSID40470147
    • 6-fluoro-2-(oxiran-2-yl)chroman
    • (+/-)-(R*,R* and R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
    • FT-0668675
    • FT-0778640
    • 6-fluoro-2-(oxiran-2-yl)chromane
    • ZB1812
    • 793669-26-8
    • SY344686
    • SCHEMBL965195
    • 99199-90-3
    • AMY33403
    • 6-fluoro-3, 4-dihydro-2-oxiranyl-2h-1-benzopyran
    • AKOS006307171
    • 6-FLUORO-2-(OXIRAN-2-YL)-3,4-DIHYDRO-2H-1-BENZOPYRAN
    • DB-031558
    • 6-Fluoro-2-oxiranyl-3,4-Dihydro-2H-1-Benzopyran
    • 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-, (2R)-rel-
    • 876514-31-7
    • (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
    • 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers)
    • Inchi: 1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
    • InChI Key: GVZDIJGBXSDSEP-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)CCC(C1CO1)O2

Computed Properties

  • Exact Mass: 194.07400
  • Monoisotopic Mass: 194.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • Density: 1.299
  • Boiling Point: 292 ºC
  • Flash Point: 138 ºC
  • Refractive Index: 1.568
  • PSA: 21.76000
  • LogP: 1.91810

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) Pricemore >>

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6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:99199-90-3)奈必洛尔中间体
Order Number:LE27064965
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:04
Price ($):discuss personally
Email:18501500038@163.com

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) Related Literature

Additional information on 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers)

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers): A Comprehensive Overview

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers), with CAS No. 99199-90-3, is a fluorinated benzopyran derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique oxirane (epoxide) ring and benzopyran core, serves as a versatile intermediate in organic synthesis. Its diastereomeric mixture nature adds complexity to its applications, making it a subject of interest for researchers exploring stereochemistry and drug development.

The molecular structure of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran combines a benzopyran scaffold with an oxirane functional group, which is known for its reactivity in ring-opening reactions. The presence of a fluorine atom at the 6-position enhances the compound's electronic properties, influencing its interaction with biological targets. Researchers often investigate this compound for its potential in designing fluorinated pharmaceuticals, a trending topic in medicinal chemistry due to fluorine's ability to improve drug bioavailability and metabolic stability.

In recent years, the demand for fluorinated heterocycles like 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran has surged, driven by their applications in drug discovery and material science. The compound's oxirane ring is particularly valuable for synthesizing chiral building blocks, a hot topic in asymmetric synthesis. Its relevance to green chemistry is also notable, as researchers explore eco-friendly methods to synthesize such fluorinated epoxides.

The diastereomeric mixture aspect of CAS No. 99199-90-3 adds another layer of intrigue. Diastereomers often exhibit distinct physical and chemical properties, making them crucial for studying structure-activity relationships (SAR) in drug design. This aligns with the growing interest in stereoselective synthesis, a frequently searched term in chemical databases. The compound's potential as a precursor for bioactive molecules further elevates its importance in modern research.

From a commercial perspective, 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is supplied by specialized chemical manufacturers catering to pharmaceutical intermediates markets. Its pricing and availability often correlate with the demand for fluorine-containing compounds, a sector experiencing steady growth due to advancements in PET imaging and targeted therapies. Suppliers typically highlight its high purity and compliance with Good Manufacturing Practices (GMP), addressing the industry's focus on quality standards.

In analytical chemistry, characterizing the diastereomeric ratio of 99199-90-3 requires advanced techniques like chiral HPLC or NMR spectroscopy. These methods are frequently discussed in forums and publications, reflecting user interest in analytical method development. The compound's spectral data (e.g., IR, MS) is often requested by researchers, underscoring the need for detailed technical documentation.

Looking ahead, 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is poised to remain relevant in medicinal chemistry and catalysis research. Its compatibility with click chemistry reactions—another trending topic—opens doors for creating diverse molecular architectures. As the scientific community continues to explore fluorine's role in enhancing drug properties, compounds like this will stay at the forefront of innovation.

For laboratories handling CAS No. 99199-90-3, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to preserve the oxirane ring's integrity. Safety data sheets emphasize standard organic compound handling protocols, avoiding any classification as hazardous—a key consideration for researchers searching for non-toxic intermediates.

In summary, 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Mixture of Diastereomers) represents a compelling case study in fluorine chemistry and heterocyclic synthesis. Its multifaceted applications, from pharmaceutical intermediates to stereochemical probes, ensure its enduring significance in both academic and industrial settings. As research trends evolve toward sustainable chemistry and precision medicine, this compound will undoubtedly play a pivotal role in shaping future breakthroughs.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:99199-90-3)奈必洛尔中间体
LE27064965
Purity:99%
Quantity:25KG,200KG,1000KG
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